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CAS No.: 51516-69-9

Cat. No.: B1272170
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Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of
inflammatory cytokine production (TNF-

, IL-1

). While early inhibitors like SB-203580 defined the field, they suffered from off-target
hepatotoxicity and cytochrome P450 inhibition.

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide represents a distinct chemotype
designed to overcome these selectivity issues. Often serving as the core pharmacophore for
clinical candidates like RO3201195, this scaffold leverages a unique hydrogen-bonding
network with the kinase hinge region (specifically Thr106), offering superior selectivity over the
pyridinyl-imidazole class.

Chemical Identity & Mechanism of Action[1][2]
The Subject: 5-Amino-Pyrazole-4-Carboxamide Scaffold

This molecule functions as an ATP-competitive (Type 1) inhibitor. The 5-amino group and the
carboxamide moiety form a "pincer-like" hydrogen bond donor/acceptor motif that interacts with
the hinge region of the p38
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kinase.

e Core Structure: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.

e Primary Clinical Derivative:RO3201195 (Roche), which extends this core with a (2,3-
dihydroxypropoxy)benzoyl group to enhance solubility and binding affinity.

» Binding Mode: Binds to the ATP pocket in the active (DFG-in) conformation but induces a
slight glycine-rich loop shift, reducing cross-reactivity with INK and ERK.

The Alternatives

e SB-203580 (Pyridinyl-Imidazole): The historic "gold standard” probe. It binds the ATP pocket
but relies heavily on a interaction with the "gatekeeper" residue (Thr106). It inhibits CYP450
enzymes, complicating in vivo studies.

o BIRB-796 (Doramapimod): A Type Il allosteric inhibitor. It binds to the inactive (DFG-out)
conformation, occupying a hydrophobic pocket adjacent to the ATP site. It is highly potent but
has slower binding kinetics.

Mechanistic Pathway Diagram

The following diagram illustrates the p38 MAPK signaling cascade and the intervention points
for these inhibitor classes.
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Caption: p38 MAPK signaling cascade showing intervention points for Type | (ATP-competitive)
and Type Il (Allosteric) inhibitors.

Comparative Performance Analysis

The following data contrasts the pyrazole-carboxamide core (exemplified by RO3201195 data
where core-specific data is limited) against standard benchmarks.

Table 1: Potency and Selectivity Profile
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5-Amino-Pyrazole-

. SB-203580 BIRB-796 (Urea
Feature 4-Carboxamide ]
(Imidazole Class) Class)
(Class)
p38
p38 p38
Primary Target /'p38
/ p38 / p38
/ p38
o ATP-Competitive ATP-Competitive ]
Binding Mode Allosteric (Type Il)

(Type )

(Type )

50 - 200 nM (Core

IC50 (Biochemical) 30 - 50 nM ~0.1-1.0 nM
dependent)
Selectivity (vs. High (Low inhibition of  Low (Potent CYP High
[
CYP450) CYP2D6/3A4) inhibitor) J
Selectivity (vs.
>100-fold >50-fold >500-fold
JNK/ERK)
, _ Moderate (optimized
In Vivo Half-Life Short Long

in RO3201195)

Hepatotoxicity Risk

Low (Structural

advantage)

High (Imidazole

mediated)

Low to Moderate

Key Technical Insight: The Selectivity Shift

The pyridinyl-imidazole ring of SB-203580 coordinates directly with the heme iron of

cytochrome P450 enzymes, causing drug-drug interactions and liver toxicity. The pyrazole-

carboxamide scaffold lacks this nitrogen-iron coordination geometry, effectively eliminating CYP

inhibition while maintaining kinase potency.

Experimental Protocols

To validate the efficacy of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in your

specific application, use the following self-validating protocols.
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Protocol A: Fluorescence Polarization (FP) Kinase
Binding Assay

Purpose: Determine the binding affinity (

) of the inhibitor to p38
without using radioactive ATP.

Reagents:
e Recombinant p38

kinase (10 nM final).

e Fluorescent Tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe).
o Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35.

Workflow:

Preparation: Dilute the 5-amino-pyrazole compound in DMSO (10-point dose-response,
starting at 10

M).
 Incubation: Mix 5
L of compound + 10
L of p38
enzyme in a black 384-well plate. Incubate for 15 min at RT.
» Tracer Addition: Add 5
L of Fluorescent Tracer (2 nM final). Incubate for 60 min at RT in the dark.

» Measurement: Read Fluorescence Polarization (Ex: 635 nm, Em: 670 nm).
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» Validation: Use SB-203580 (1
M) as a positive control (High Polarization

Low Polarization upon displacement).

Protocol B: Cellular TNF- Release Assay (Functional
Validation)

Purpose: Confirm cell permeability and pathway inhibition in a biologically relevant system.
Reagents:
e Human PBMCs (Peripheral Blood Mononuclear Cells) or THP-1 Monocytes.
e LPS (Lipopolysaccharide) from E. coli O111:B4.
e Human TNF-
ELISA Kit.

Step-by-Step:

Seeding: Plate THP-1 cells at

cells/well in RPMI-1640 + 10% FBS.

o Pre-treatment: Add the inhibitor (0.1, 1.0, 10

M) and incubate for 1 hour prior to stimulation.

o Control: DMSO vehicle only (0.1%).
» Stimulation: Add LPS (final concentration 1

g/mL) to induce p38-mediated cytokine production.

e |ncubation: Incubate for 4 hours at 37°C, 5% CO
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e Harvest: Centrifuge plate at 1000 x g for 5 min. Collect supernatant.
e Quantification: Analyze supernatant using TNF-

ELISA.

o Calculation: Calculate % Inhibition relative to LPS-only control.

Experimental Workflow Diagram

This diagram outlines the decision matrix for selecting the appropriate inhibitor based on your
research stage.

Use SB-203580
(Cheap, Well-characterized)

Use BIRB-796
(Highest Potency, Slow Kinetics)

Click to download full resolution via product page

Caption: Decision matrix for selecting p38 inhibitors based on experimental context (In vitro vs.
In vivo).

Conclusion & Recommendation

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is the superior choice when kinase
selectivity and metabolic stability are paramount.

e Choose this scaffold (or RO3201195) for in vivo studies where cytochrome P450 inhibition
(common with SB-203580) would confound pharmacokinetic data.

e Choose SB-203580 only for routine in vitro biochemical validation where cost is a driver and
metabolic cross-reactivity is irrelevant.
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e Choose BIRB-796 for residence-time driven studies requiring Type Il inhibition dynamics.
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[https://www.benchchem.com/product/b1272170#5-amino-1-4-fluorophenyl-1h-pyrazole-4-
carboxamide-vs-other-p38-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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